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molecular formula C7H7ClN2O3S B8361233 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No. B8361233
M. Wt: 234.66 g/mol
InChI Key: YQKGBKCOVMQGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273868B2

Procedure details

A mixture of 4,6-dichloro-5-carboxy-2-methylthiopyrimidine (prepared in Example 320(1)) 5.00 g, N,N-dimethylacetamide 50 ml, tetrahydrofuran 20 ml and sodium hydride (60%) 1.673 g is stirred for 20 minutes on an ice bath. Methanol 5 ml is dropped thereto over a period of 30 minutes and the mixture is stirred for 15 minutes. The reaction mixture is diluted with a 10% aqueous citric solution and extracted with ethyl acetate. The organic layer is washed, dried and concentrated in vacuo. The resulting solid is triturated with hexane in ice to give 4-chloro-5-carboxy-6-methoxy-2-methylthiopyrimidine as a slightly brown crystalline powder, 4.61 g. mp 179-181° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.673 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous citric solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6](Cl)[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.CN(C)[C:16](=[O:18])C.O1CCCC1.[H-].[Na+]>CO>[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:18][CH3:16])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(=O)O)Cl)SC
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.673 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
aqueous citric solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 20 minutes on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with hexane in ice

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C(=O)O)OC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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